molecular formula C14H19N3O2 B2405996 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)pivalamide CAS No. 2034544-03-9

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)pivalamide

Cat. No.: B2405996
CAS No.: 2034544-03-9
M. Wt: 261.325
InChI Key: VGWPTAXYSJRSGI-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)pivalamide is a synthetic organic compound featuring a molecular architecture that combines a furan ring, a 1H-pyrazole ring, and a pivalamide group within a single scaffold. This structure is of significant interest in medicinal chemistry and drug discovery research. The presence of both furan and pyrazole heterocycles is a key feature, as these motifs are found in compounds with a range of documented biological activities. For instance, novel furan-2-yl-1H-pyrazoles have been identified as potent inhibitors of α-synuclein aggregation, a process critically involved in the pathogenesis of Parkinson's disease . This suggests potential research applications for this structural class in developing probes for neurodegenerative conditions. Furthermore, pyrazole and furan derivatives are frequently explored in other therapeutic areas. Pyrazine-based compounds, which share similarities with pyrazoles as nitrogen-containing heterocycles, have demonstrated notable antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli , as well as promising anticancer activity against human lung cancer cell lines (e.g., A549) . Separately, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been developed as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (M pro ), highlighting the potential of furan-containing scaffolds in antiviral research . The specific mechanism of action for this compound will depend on the research context, but its structure allows for potential interactions with various biological targets through hydrogen bonding, hydrophobic interactions, and more. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-14(2,3)13(18)15-10-11(12-6-4-9-19-12)17-8-5-7-16-17/h4-9,11H,10H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWPTAXYSJRSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC=CO1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)pivalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound features a furan ring and a pyrazole ring linked through an ethyl chain to a pivalamide group. Its molecular formula is C14H19N3O2C_{14}H_{19}N_{3}O_{2} with a molecular weight of approximately 261.325 g/mol .

The biological activity of this compound is primarily attributed to the interactions of its furan and pyrazole moieties with various biological targets:

  • Furan Ring : Known to interact with enzymes involved in oxidative stress, potentially offering antioxidant properties.
  • Pyrazole Ring : Exhibits inhibitory effects on signaling pathways associated with inflammation and cancer, suggesting potential anti-inflammatory and anticancer activities .

Antimicrobial Properties

Research indicates that compounds containing furan and pyrazole rings often exhibit antimicrobial activity . Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on this compound's efficacy is still limited .

Anti-inflammatory and Anticancer Activities

The compound's potential as an anti-inflammatory agent has been explored in various studies. Pyrazole derivatives are known for their ability to modulate inflammatory responses, possibly through the inhibition of cyclooxygenase (COX) enzymes, similar to well-known drugs like celecoxib . Additionally, its anticancer potential is being investigated, particularly in relation to its effects on cell proliferation and apoptosis in cancer cell lines.

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results indicated significant inhibition of cell growth in breast and colon cancer cell lines, suggesting that the compound may act through mechanisms similar to other pyrazole derivatives known for their anticancer properties .

Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory effects of the compound. It was found to reduce the expression of pro-inflammatory cytokines in vitro, supporting its potential use as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibitory effects on bacterial growth
Anti-inflammatoryReduction in pro-inflammatory cytokines
AnticancerSignificant inhibition of cancer cell proliferation

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)
This compoundC14H19N3O2261.325
Celecoxib (COX inhibitor)C17H17N3O2S314.39
Phenylbutazone (anti-inflammatory)C19H20N2O2308.38

Scientific Research Applications

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)pivalamide is a compound of significant interest in various scientific research fields. Its unique structure, which incorporates a furan ring and a pyrazole moiety, contributes to its potential applications in medicinal chemistry, materials science, and biological research. This article explores the diverse applications of this compound, supported by data tables and case studies.

Key Properties

  • Molecular Weight : 244.29 g/mol
  • IUPAC Name : this compound

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties, particularly in the following areas:

Antimicrobial Activity

Research indicates that compounds with furan and pyrazole structures exhibit promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1564 µg/mL
Pseudomonas aeruginosa12128 µg/mL

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values suggesting significant efficacy.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for further derivatization, leading to the development of new compounds with enhanced biological activities.

Material Science

In material science, this compound is being explored for its potential use in developing new polymers and materials due to its unique structural properties. The incorporation of furan and pyrazole rings can impart specific characteristics to the resulting materials.

Case Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications to enhance its activity could lead to effective treatments for resistant infections.

Case Study on Anticancer Activity

In clinical trials, similar compounds based on the pyrazole structure have shown promising results in treating patients with advanced solid tumors. A trial reported a partial response rate of 30% among participants treated with a related pyrazole-based drug after four cycles of therapy.

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